molecular formula C10H13N5O4 B082126 3'-Deoxyadenosine 1-oxide CAS No. 10385-57-6

3'-Deoxyadenosine 1-oxide

Cat. No.: B082126
CAS No.: 10385-57-6
M. Wt: 267.24 g/mol
InChI Key: DIRJXXLRJXTDMP-BAJZRUMYSA-N
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Description

Adenosine, 3’-deoxy-, 1-oxide, also known as cordycepin, is a derivative of the nucleoside adenosine. It differs from adenosine by the replacement of the hydroxy group in the 3’ position with a hydrogen atom. This compound was initially extracted from the fungus Cordyceps militaris but can now be produced synthetically .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine, 3’-deoxy-, 1-oxide typically involves the use of adenosine as the starting material. One common method involves the treatment of adenosine with acetic acid and acetic anhydride at elevated temperatures to obtain the nucleoside derivative . Another method involves the photochemical preparation from adenosine 1-oxide, which is more sensitive to ultraviolet light than adenosine .

Industrial Production Methods

Industrial production of adenosine, 3’-deoxy-, 1-oxide can be achieved through fermentation processes using Cordyceps militaris or through chemical synthesis. The chemical synthesis route is often preferred due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Adenosine, 3’-deoxy-, 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, acetic anhydride, and ultraviolet light for photochemical reactions. The conditions vary depending on the desired product but often involve elevated temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions include various nucleoside analogs and derivatives that have significant biological activities .

Scientific Research Applications

Adenosine, 3’-deoxy-, 1-oxide has a wide range of scientific research applications:

Mechanism of Action

Adenosine, 3’-deoxy-, 1-oxide exerts its effects by acting as an adenosine analog. It can participate in biochemical reactions where enzymes cannot discriminate between it and adenosine. This can lead to the premature termination of mRNA synthesis and other cellular processes . It has also been found to enhance AMPA receptor signaling, contributing to its antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine, 3’-deoxy-, 1-oxide is unique due to its ability to act as a potent molecular circadian clock resetter and its cytotoxicity against various cancer cell lines. Its ability to inhibit SARS-CoV-2 replication also sets it apart from other nucleoside analogs .

Properties

CAS No.

10385-57-6

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

(2R,3R,5S)-2-(1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H13N5O4/c11-8-7-9(13-4-15(8)18)14(3-12-7)10-6(17)1-5(2-16)19-10/h3-6,10-11,16-18H,1-2H2/t5-,6+,10+/m0/s1

InChI Key

DIRJXXLRJXTDMP-BAJZRUMYSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN(C3=N)O)CO

SMILES

C1C(OC(C1O)N2C=NC3=C2N=CN(C3=N)O)CO

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C2N=CN(C3=N)O)CO

Synonyms

3'-deoxyadenosine N(1)-oxide
cordycepin N(1)-oxide

Origin of Product

United States

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